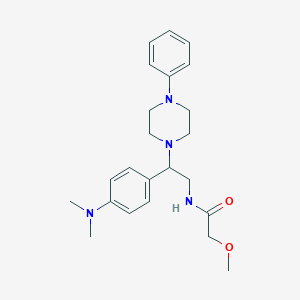
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C23H32N4O2 and its molecular weight is 396.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-methoxyacetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its structure, biological interactions, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is C24H30N2O2. The compound features multiple functional groups, including:
- Dimethylamino group : Suggests potential interactions with neurotransmitter systems.
- Piperazine ring : Known for modulating serotonin and dopamine receptors.
- Methoxyacetamide moiety : May influence solubility and receptor binding affinity.
Pharmacological Interactions
Research indicates that compounds similar in structure to this compound may exhibit significant biological activities, particularly in the central nervous system. Key interactions include:
- Dopamine D3 Receptors : The compound may act as a dual-target agent affecting both mu-opioid receptors and dopamine D3 receptors, which are crucial for pain management and neuropsychiatric disorders .
- Serotonin Receptors : The piperazine component suggests potential modulation of serotonin pathways, relevant for treating depression and anxiety .
Therapeutic Potential
The compound's ability to interact with multiple receptor types positions it as a candidate for various therapeutic applications:
- Pain Management : Its dual-targeting ability may provide a multifaceted approach to analgesia.
- Mood Disorders : By modulating neurotransmitter release, it could offer therapeutic benefits for conditions such as depression and anxiety.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Dimethylaminobenzamide | Dimethylamino group | Analgesic properties |
| 4-Phenylpiperazine | Piperazine ring | Serotonin receptor modulation |
| Eticlopride | Piperazine derivative | Dopamine D2 receptor antagonist |
| This compound | Dimethylamino + piperazine + methoxyacetamide | Dual-targeting at mu-opioid and dopamine receptors |
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Neurotransmitter Modulation : Research indicates that similar compounds can significantly modulate neurotransmitter release, which is critical in managing neuropsychiatric disorders .
- Analgesic Efficacy : A study demonstrated that compounds targeting both opioid and dopamine receptors provided enhanced analgesic effects compared to those targeting a single receptor type .
- Safety Profile : Preliminary investigations into the safety profile of related compounds suggest a favorable outcome; however, further studies are necessary to fully understand the long-term effects .
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-25(2)20-11-9-19(10-12-20)22(17-24-23(28)18-29-3)27-15-13-26(14-16-27)21-7-5-4-6-8-21/h4-12,22H,13-18H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBIZJABLICGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













